REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]2[cH:7][c:8]([S:12]([NH2:13])(=[O:14])=[O:15])[nH:9][c:10]2[cH:11]1.[CH3:27][OH:28].[CH3:29][OH:30].[CH:23]([Cl:24])([Cl:25])[Cl:26].[CH:31]([Cl:32])([Cl:33])[Cl:34].[ClH:16].[n:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1>>[OH:2][c:3]1[cH:4][cH:5][c:6]2[cH:7][c:8]([S:12]([NH2:13])(=[O:14])=[O:15])[nH:9][c:10]2[cH:11]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2cc(S(N)(=O)=O)[nH]c2c1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
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product
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Smiles
|
NS(=O)(=O)c1cc2ccc(O)cc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |